Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride
Description
Its structure comprises a phenyl group at position 1 of the ethanone backbone and a benzylamino (phenylmethylamino) group at position 2. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical or analytical applications.
Properties
CAS No. |
101089-40-1 |
|---|---|
Molecular Formula |
C15H16ClNO |
Molecular Weight |
261.74 g/mol |
IUPAC Name |
2-(benzylamino)-1-phenylethanone;hydrochloride |
InChI |
InChI=1S/C15H15NO.ClH/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13;/h1-10,16H,11-12H2;1H |
InChI Key |
MRBGLWJWIHMTDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Solvent Recycling
Patent CN109761827A demonstrates 95% solvent recovery via vacuum distillation (40–50°C, -0.08 MPa) in analogous syntheses, reducing production costs by 18–22%.
Catalytic Improvements
Replacing homogeneous bases (e.g., Na₂CO₃) with immobilized variants on silica gel (Patent CN103664653A) enhances filtration rates by 300% while maintaining 99.5% benzyl chloride conversion.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride, is a chemical compound with the molecular formula and a molecular weight of approximately 273.75 g/mol. It has a phenyl group and an amino group attached to an ethanone backbone and exists as a hydrochloride salt, increasing its solubility and stability. This compound is recognized for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.
Scientific Research Applications
Medicinal Chemistry this compound, is used in medicinal chemistry because its structure is similar to pharmacologically active compounds. Research is ongoing to understand its mechanisms of action and therapeutic potential.
Organic Synthesis This compound is used as an intermediate in organic synthesis to create more complex molecules for pharmaceutical development and organic chemistry.
Interaction Studies Interaction studies are performed to understand the effects of this compound on biological systems. These studies include assessments of:
- Pharmacokinetics Absorption, distribution, metabolism, and excretion to understand how the compound moves through the body.
- Pharmacodynamics The compound's effects on the body, including desired therapeutic effects and any adverse effects.
- Toxicity Potential toxic effects to ensure the safety of new therapeutic agents derived from this compound.
Synthesis Methods Synthesis of this compound can be achieved through several methods, highlighting the versatility in synthesizing this compound for research and industrial applications.
Structural Similarities this compound shares structural similarities with several other compounds.
Optically Active 2-amino-1-phenylethanol Derivatives Processes for producing optically active 2-amino-1-phenylethanol derivatives involve reacting an (R)-2-amino-1-phenylethanol compound with another compound and reducing the reaction product . These derivatives are important intermediates for synthesizing (R,R)-1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives . Pharmacological studies of 1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives have shown that the β3-action substantially depends on the (R,R)-form . These derivatives are noted as anti-obesity or anti-diabetic agents because they selectively act on the β3-receptor in vivo, resulting in low side effects .
Mechanism of Action
The mechanism of action of Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
Substitutions on the Phenyl Ring
Impact of Substituents :
Modifications to the Amino Group
Impact of Amino Group:
Physical Properties
- Melting Points: Chloro-substituted analogs (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone) exhibit melting points of 97–110°C . The hydrochloride salt form of the target compound likely has a higher melting point (>150°C) due to ionic lattice energy.
- Solubility: Hydrochloride salts generally exhibit superior water solubility compared to free bases. For example, the 3-hydroxyphenyl derivative is soluble in methanol/water mixtures .
Biological Activity
Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has a molecular formula of C15H16ClN and a molecular weight of approximately 273.75 g/mol. The compound is characterized by the presence of an ethanone backbone, a phenyl group, and an amino group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Biological Activity
Preliminary studies suggest that this compound exhibits several biological activities:
- Analgesic Effects : Related compounds have shown potential pain-relieving properties, indicating that this compound may also possess similar effects.
- Central Nervous System Activity : Given its amine structure, it may interact with neurotransmitter systems, leading to possible CNS effects.
Comparative Analysis with Related Compounds
The biological activity of ethanone can be compared with similar compounds to understand its pharmacological profile better. Below is a table summarizing the structural similarities and biological activities of related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethanone, 2-amino-1-phenyl | C8H9NO | Antidepressant properties |
| Ethanone, 2-methylamino-1-phenylethanone | C9H11NO | Analgesic effects |
| Ethanone, 1-(benzyl)-2-(phenylmethyl)amino | C15H17N | CNS activity |
| Ethanone, 1-(diphenylmethyl)-2-amino | C16H18N | Potential antipsychotic effects |
This comparative analysis highlights the diverse pharmacological profiles associated with structurally similar compounds.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. Some common synthetic routes include:
- Friedel-Crafts Alkylation : This method involves the reaction of phenylacetone derivatives with amines under acidic conditions.
- Reduction Reactions : The compound can be synthesized by reducing corresponding ketones or imines using reducing agents like lithium aluminum hydride (LiAlH4).
These synthetic strategies are crucial for producing the compound for further research into its biological activities .
Case Studies and Research Findings
Recent studies have focused on the interaction of similar compounds with biological targets. For example, research highlighted how certain phenylacetone derivatives interact with specific receptors in the body, showcasing their potential as therapeutic agents against various diseases .
In one study, the structural modifications of related compounds were analyzed for their effects on antimicrobial activity against multidrug-resistant bacteria. The findings indicated that specific substituents on the phenyl ring significantly influenced the activity against bacterial strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 2-bromo-1-phenylethanone with benzylamine under basic conditions (e.g., K₂CO₃ in DMF) followed by hydrochloric acid quenching yields the hydrochloride salt. Purification via recrystallization in ethanol/water mixtures improves purity .
- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane). Yield optimization may require inert atmosphere (N₂/Ar) to prevent oxidation of the benzylamino group.
Q. How can researchers characterize the compound’s purity and structural identity?
- Analytical Techniques :
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>95%) .
- NMR : ¹H NMR (DMSO-d₆) should show peaks for phenyl protons (δ 7.2–7.5 ppm), benzyl CH₂ (δ 4.1–4.3 ppm), and ketone carbonyl (δ 2.8–3.1 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 256.1 (calculated for C₁₆H₁₈NO⁺) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
